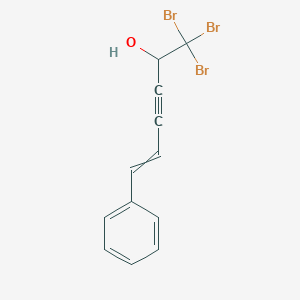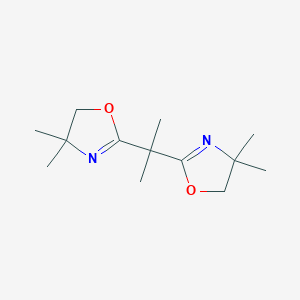
2,2'-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound known for its unique structure and properties It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-amino-2-methylpropanol with diethyl oxalate, followed by cyclization to form the oxazole rings. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve consistent results. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product .
化学反应分析
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated oxazole compounds .
科学研究应用
2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism by which 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with phenyl groups instead of methyl groups.
2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole): Lacks the additional methyl groups on the oxazole rings.
Uniqueness
The presence of the dimethyl groups in 2,2’-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) imparts unique steric and electronic properties, making it distinct from its analogs. These differences can influence its reactivity, stability, and interactions with other molecules, thereby affecting its applications and effectiveness in various fields .
属性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H22N2O2/c1-11(2)7-16-9(14-11)13(5,6)10-15-12(3,4)8-17-10/h7-8H2,1-6H3 |
InChI 键 |
OBUCFPSZQJSSKR-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C(C)(C)C2=NC(CO2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
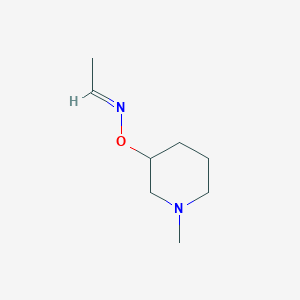
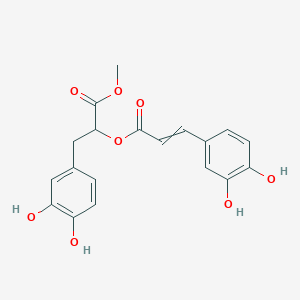
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
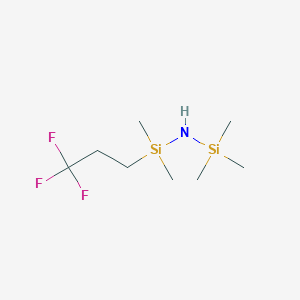
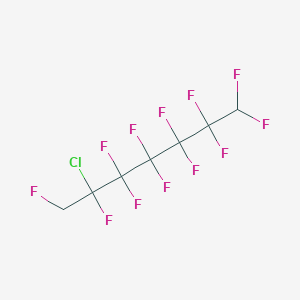

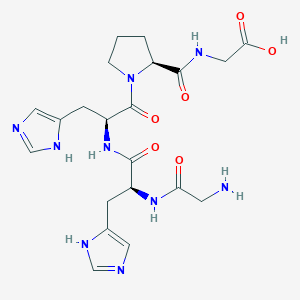
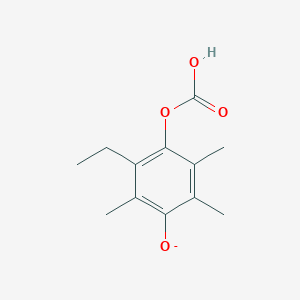

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
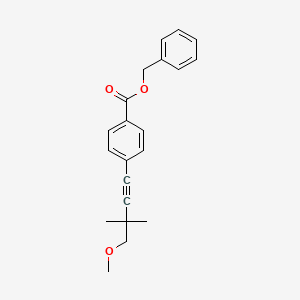
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
